N-benzyl-N'-(4-chlorophenyl)-N-ethylurea
Description
N-Benzyl-N'-(4-chlorophenyl)-N-ethylurea is a substituted urea derivative characterized by three distinct substituents: a benzyl group, an ethyl group, and a 4-chlorophenyl moiety. Urea derivatives are widely studied for their diverse biological and chemical properties, which are highly dependent on the nature of their substituents.
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-1-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-2-19(12-13-6-4-3-5-7-13)16(20)18-15-10-8-14(17)9-11-15/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJMTMTLHDIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Diarylsulfonylureas
Example Compound : N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)
- Key Features: Contains a sulfonyl group (4-methylphenylsulfonyl) and a 4-chlorophenyl group. Demonstrated mitochondrial targeting in human colon adenocarcinoma cells, with concentrative accumulation dependent on the mitochondrial pH gradient .
- Contrast : Unlike MPCU, the target compound lacks a sulfonyl group, which may reduce mitochondrial affinity but enhance lipophilicity due to the benzyl and ethyl substituents.
Comparison with Herbicidal Ureas
Example Compound: Monolinuron (N'-(4-Chlorophenyl)-N-methoxy-N-methylurea)
- Key Features :
- Contrast: The benzyl and ethyl groups in the target compound may confer different soil persistence or bioavailability compared to Monolinuron’s methoxy-methyl substitution.
Comparison with Antiseptic Ureas
Example Compound : Triclocarban (N-(4-Chlorophenyl)-N'-(3,4-dichlorophenyl)urea)
- Key Features :
- Contrast : The target compound’s benzyl and ethyl groups may reduce broad-spectrum antimicrobial efficacy compared to triclocarban’s dichlorophenyl moiety but could improve solubility in organic formulations.
Comparison with Other Substituted Phenylureas
Example Compounds :
N-(4-Chlorophenyl)-N'-(2-ethoxyphenyl)urea Substituents: Ethoxyphenyl instead of benzyl/ethyl. Molecular Weight: 290.74 g/mol; CAS: 280753-95-9 . Potential Use: Structural analogs are explored for agrochemical applications.
1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea Substituents: Styryl and methoxyphenyl groups. CAS: 338413-49-3; Molecular Formula: C₁₆H₁₃ClN₂O₂ . Potential Use: Styryl groups may enhance fluorescence or photochemical properties.
N-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea Substituents: Benzoxazolylsulfanyl-ethyl group. CAS: 353265-69-7 . Potential Use: Heterocyclic moieties could impart insecticidal or antifungal activity.
Physicochemical and Structural Analysis
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